4-(1-Aminobutyl)-2,5-dimethylphenol
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Overview
Description
4-(1-Aminobutyl)-2,5-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminobutyl group attached to the phenol ring, which is further substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dimethylphenol with 1-bromobutane, followed by the reduction of the resulting 4-(1-bromobutyl)-2,5-dimethylphenol to obtain the desired aminobutyl derivative. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the catalytic hydrogenation of intermediates and the use of advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)-2,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminobutyl group can be reduced to form primary amines.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
4-(1-Aminobutyl)-2,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, modulating their activity. The phenolic group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions contribute to the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminobutyl)phenol: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylphenol: Lacks the aminobutyl group.
4-(1-Aminobutyl)-2-methylphenol: Has only one methyl group at the 2 position.
Uniqueness
4-(1-Aminobutyl)-2,5-dimethylphenol is unique due to the presence of both the aminobutyl group and the two methyl groups at the 2 and 5 positions. This unique structure contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(1-aminobutyl)-2,5-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-4-5-11(13)10-6-9(3)12(14)7-8(10)2/h6-7,11,14H,4-5,13H2,1-3H3 |
InChI Key |
KTAVWHGXTRKAEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C(=C1)C)O)C)N |
Origin of Product |
United States |
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